molecular formula C7H11IN2O B1444077 1-(2-ethoxyethyl)-4-iodo-1H-pyrazole CAS No. 1494045-74-7

1-(2-ethoxyethyl)-4-iodo-1H-pyrazole

Cat. No. B1444077
Key on ui cas rn: 1494045-74-7
M. Wt: 266.08 g/mol
InChI Key: MRCDBJRSMXGJBW-UHFFFAOYSA-N
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Patent
US08883806B2

Procedure details

A 22 L 4-neck flask equipped with an mechanical stirrer, thermowell, N2 inlet and condenser was charged with 4-iodo-1H-pyrazole (14, 1.00 Kg, 5.16 mol) and toluene (10 L) and ethyl vinyl ether (18, 557 g, 740 mL, 7.73 mol, 1.5 equiv) was added. To the suspension 4 M HCl in dioxane (32 mL, 0.128 mol, 0.025 equiv) was added over 5 min with formation of a slightly thicker white suspension. The mixture was heated carefully to 35-40° C. at which point a mild exotherm to about 40° C. occurred with rapid dissolution of all solids to give a clear light yellow solution. The reaction mixture was heated at about 40° C. for an additional 0.5 hr until the GC analysis indicated the reaction was complete. The solution was allowed to cool to 25-30° C. and solid NaHCO3 (108 g, 1.29 mol, 0.25 equiv) was added. The suspension was stirred for 1 hr at room temperature to ensure the complete neutralization of HCl. The mixture was then filtered and the filtrate was concentrated under reduced pressure. The residual liquid was fractionally distilled to afford 1-(ethoxyethyl)-4-iodo-1H-pyrazole (20, 1.346 Kg, 1.373 Kg theoretical, 98%) as a pale yellow liquid (bp 89-93° at about 1 torr). For 20: 1H NMR (CDCl3, 250 MHz) δ ppm 7.61 (s, 1H), 7.47 (s, 1H), 5.46 (q, 1H, J=6.0 Hz), 3.48-3.23 (m, 2H), 1.60 (d, 3H, J=6.0 Hz), 1.11 (t, 3H, J=7.0 Hz); C7HHIN2O (MW, 266.08), LCMS (EI) m/e 267 (M++H).
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step One
Quantity
10 L
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
catalyst
Reaction Step Two
Quantity
108 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C(OCN1C2N=CN=C(C3C=NN([CH:29]([O:31][CH2:32][CH3:33])[CH3:30])C=3)C=2C=C1)(=O)C(C)(C)C.Cl.C([O-])(O)=O.[Na+]>O1CCOCC1.C1(C)C=CC=CC=1>[CH2:29]([O:31][CH2:32][CH2:33][N:4]1[CH:3]=[C:2]([I:1])[CH:6]=[N:5]1)[CH3:30] |f:3.4|

Inputs

Step One
Name
Quantity
1 kg
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
740 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C(C)OCC
Name
Quantity
10 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
32 mL
Type
catalyst
Smiles
O1CCOCC1
Step Three
Name
Quantity
108 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for 1 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 22 L 4-neck flask equipped with an mechanical stirrer
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
occurred with rapid dissolution of all solids
CUSTOM
Type
CUSTOM
Details
to give a clear light yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at about 40° C. for an additional 0.5 hr until the GC analysis
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 25-30° C.
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual liquid was fractionally distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OCCN1N=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.346 kg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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